molecular formula C14H9BrN2O2S B11668955 (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11668955
M. Wt: 349.20 g/mol
InChI Key: WBLHWMQXLJEXDR-YRNVUSSQSA-N
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Description

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the imidazolidinone core through a cyclization reaction. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Sodium hydroxide, potassium cyanide; reactions may require elevated temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one
  • (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

Uniqueness

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H9BrN2O2S/c15-9-3-1-8(2-4-9)12-6-5-10(19-12)7-11-13(18)17-14(20)16-11/h1-7H,(H2,16,17,18,20)/b11-7+

InChI Key

WBLHWMQXLJEXDR-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N3)Br

Origin of Product

United States

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